molecular formula C6H8N2O B1394226 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine CAS No. 1000303-67-2

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine

Cat. No. B1394226
M. Wt: 124.14 g/mol
InChI Key: YCFOXBVIHVHHJS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine is a chemical compound with the linear formula C6H8N2O . It has a molecular weight of 124.14 . It is also known as THIP and is a selective GABA (A) receptor agonist with a preference for delta-subunit containing GABA (A) receptors .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine involves a base-mediated aldol condensation to give new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones . A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were also designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine is represented by the InChI code 1S/C6H8N2O/c1-2-7-3-5-4-9-8-6(1)5/h4,7H,1-3H2 . The canonical SMILES representation is C1CNCC2=CON=C21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine include a molecular weight of 124.14 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 160.0403406 g/mol, and the monoisotopic mass is also 160.0403406 g/mol .

Scientific Research Applications

1. Aldol Elaboration

  • Application Summary : The compound is used as a core scaffold in the synthesis of acylpyridone natural products. It is elaborated at C-3(Me) by base-mediated aldol condensation to give new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones .
  • Methods of Application : The method involves a base-mediated aldol condensation .
  • Results or Outcomes : The result is new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones, which are masked forms related to the acylpyridone natural products .

2. Dehydrogenation Halogenation

  • Application Summary : The dehydrogenation and halogenation of 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one has been investigated to provide a suitable 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one to act as a masked scaffold for the acylpyridone natural products and analogues .
  • Methods of Application : The method involves dehydrogenation and halogenation .
  • Results or Outcomes : The result is a suitable 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one to act as a masked scaffold for the acylpyridone natural products and analogues .

3. Inhibitor of Receptor Interacting Protein 1 (RIP1) Kinase

  • Application Summary : The compound has been used in the discovery and lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase .
  • Methods of Application : The method involves the use of the compound in the discovery and lead-optimization of 4,5-Dihydropyrazoles .
  • Results or Outcomes : The result is the discovery of Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase .

4. GABA Agonist

  • Application Summary : The compound is used as a gamma-aminobutyric acid (GABA) agonist. GABA is a major inhibitory neurotransmitter in the mammalian central nervous system .
  • Methods of Application : The method involves the use of the compound in the synthesis of thio analogues of the GABA agonist THIP .
  • Results or Outcomes : The result is the synthesis of thio analogues of the GABA agonist THIP .

5. GABA Uptake Inhibitor

  • Application Summary : The compound is used as a GABA uptake inhibitor. It inhibits the reuptake of GABA into presynaptic neurons, thereby increasing the amount of GABA available in the synaptic cleft .
  • Methods of Application : The method involves the use of the compound in the synthesis of thio analogues of the GABA uptake inhibitor THPO .
  • Results or Outcomes : The result is the synthesis of thio analogues of the GABA uptake inhibitor THPO .

6. Glycine Antagonist

  • Application Summary : The compound is used as a glycine antagonist. Glycine is an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina .
  • Methods of Application : The method involves the use of the compound in the synthesis of thio analogues of the glycine antagonist THAZ .
  • Results or Outcomes : The result is the synthesis of thio analogues of the glycine antagonist THAZ .

4. Aldol Elaboration

  • Application Summary : The compound is used as a core scaffold in the synthesis of acylpyridone natural products . It is elaborated at C-3(Me) by base-mediated aldol condensation to give new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones .
  • Methods of Application : The method involves a base-mediated aldol condensation .
  • Results or Outcomes : The result is new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones, which are masked forms related to the acylpyridone natural products .

5. Dehydrogenation Halogenation

  • Application Summary : The dehydrogenation and halogenation of 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one has been investigated to provide a suitable 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one to act as a masked scaffold for the acylpyridone natural products and analogues .
  • Methods of Application : The method involves dehydrogenation and halogenation .
  • Results or Outcomes : The result is a suitable 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one to act as a masked scaffold for the acylpyridone natural products and analogues .

6. GABA Agonist

  • Application Summary : The compound is used as a gamma-aminobutyric acid (GABA) agonist . GABA is a major inhibitory neurotransmitter in the mammalian central nervous system .
  • Methods of Application : The method involves the use of the compound in the synthesis of thio analogues of the GABA agonist THIP .
  • Results or Outcomes : The result is the synthesis of thio analogues of the GABA agonist THIP .

Future Directions

The future directions for 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine could involve further exploration of its potential as a hypnotic and antinociceptive drug . More research could also be conducted on its role in the control of sleep-wakefulness .

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-7-3-5-4-9-8-6(1)5/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFOXBVIHVHHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CON=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677294
Record name 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine

CAS RN

1000303-67-2
Record name 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
RCF Jones, AK Choudhury, JN Iley… - Beilstein Journal of …, 2012 - beilstein-journals.org
A core 4, 5, 6, 7-tetrahydroisoxazolo [4, 3-c] pyridine-4-one scaffold is elaborated at C-3 (Me) by base-mediated aldol condensation to give new 3-alkenyl-4, 5, 6, 7-tetrahydroisoxazolo [4…
Number of citations: 4 www.beilstein-journals.org
RCF Jones, AK Choudhury… - … : Online Journal of …, 2012 - pdfs.semanticscholar.org
The dehydrogenation and halogenation of 3-methyl-4, 5, 6, 7-tetrahydroisoxazolo [4, 3-c] pyridin-4-one has been investigated to provide a suitable 7-halo-4, 5-dihydroisoxazolo [4, 3-c] …
Number of citations: 3 pdfs.semanticscholar.org
M Würdemann, J Christoffers - European Journal of Organic …, 2013 - Wiley Online Library
3‐(Allylamino)‐ and 3‐(propargylamino)propanal were converted via the corresponding oximes into nitrile oxides, which readily underwent intramolecular 1,3‐dipolar cycloadditions to …

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